Comprehensive Technical Guide: Chemical, Physical, and Synthetic Profiling of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Comprehensive Technical Guide: Chemical, Physical, and Synthetic Profiling of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Executive Summary
The compound 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (CAS RN: 103962-21-6) is a highly versatile, bifunctional building block widely utilized in the development of targeted therapeutics and agrochemicals[1]. Structurally, it merges an electrophilic benzaldehyde moiety with a lipophilic, metabolically stable 5-(trifluoromethyl)pyridine ring via a flexible diaryl ether linkage. This architectural combination allows researchers to rapidly generate diverse chemical libraries—such as kinase inhibitors or receptor modulators—by exploiting the aldehyde handle while retaining the favorable pharmacokinetic properties imparted by the fluorinated heterocycle.
Physicochemical Properties & Structural Analysis
Understanding the physicochemical profile of this compound is critical for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Profile
The following table summarizes the core physical and chemical properties of the compound[1][2]:
| Property | Value / Description |
| Chemical Name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde |
| CAS Number | 103962-21-6 |
| Molecular Formula | C13H8F3NO2 |
| Molecular Weight | 267.21 g/mol |
| SMILES String | O=Cc1ccc(Oc2ncc(cc2)C(F)(F)F)cc1 |
| Appearance | White to off-white solid powder |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (N, O, O, F) |
| Rotatable Bonds | 3 |
Structural Causality in Drug Design
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The Trifluoromethyl (–CF3) Group: The –CF3 group is a privileged pharmacophore. Its incorporation significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability. Furthermore, as a strong electron-withdrawing group (EWG), it deactivates the pyridine ring toward oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic half-life of downstream drug candidates[3][4].
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The Diaryl Ether Linkage: The oxygen bridge introduces a critical dihedral angle that prevents the two aromatic rings from achieving perfect coplanarity. This conformational flexibility allows the molecule to adapt to complex binding pockets in target proteins (e.g., the hinge region of kinases) while maintaining a low entropic penalty upon binding.
Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)
The standard industrial and laboratory synthesis of this core building block relies on a base-mediated Nucleophilic Aromatic Substitution (SNAr)[5]. The reaction leverages the high electrophilicity of 2-chloro-5-(trifluoromethyl)pyridine.
Fig 1: SNAr mechanism via a resonance-stabilized Meisenheimer complex.
Mechanistic Rationale
The electronegative nitrogen atom of the pyridine ring, synergizing with the para-positioned –CF3 group, drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the rate-determining attack of the phenoxide nucleophile at the C2 position. The resulting anionic intermediate (Meisenheimer complex) is highly stabilized because the negative charge is effectively delocalized onto the electronegative pyridine nitrogen[6][7].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
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Phenoxide Generation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~7.8) without triggering side reactions (like Cannizzaro) on the aldehyde. DMF, a polar aprotic solvent, leaves the resulting phenoxide poorly solvated, maximizing its nucleophilicity.
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Electrophile Addition: Stir the suspension at room temperature for 15 minutes, then add 2-chloro-5-(trifluoromethyl)pyridine (1.05 equiv) in one portion.
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Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12–16 hours.
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Causality: Elevated temperature provides the necessary activation energy to overcome the steric and electronic barriers of forming the Meisenheimer complex.
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In-Process Monitoring: Validate reaction completion via TLC (3:1 Hexanes/Ethyl Acetate) or LC-MS. The product will appear as a distinct, UV-active spot with a higher Rf value than the starting phenol.
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Quench and Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (causing the product to precipitate or phase-separate). Extract the aqueous layer three times with Ethyl Acetate.
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Purification: Wash the combined organic layers extensively with water (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the pure product.
Reactivity & Downstream Applications
The isolated 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde acts as a divergent hub for late-stage functionalization. Because the diaryl ether linkage is electron-withdrawing, it mildly activates the formyl carbon toward nucleophilic attack compared to an unsubstituted benzaldehyde.
Fig 2: Divergent synthetic pathways from the core benzaldehyde building block.
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Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields complex benzylamines. The mild reducing agent selectively reduces the transient iminium ion without reducing the starting aldehyde.
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Wittig Olefination: Treatment with phosphonium ylides generates styrene derivatives, which can be further functionalized via cross-metathesis or dihydroxylation.
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Oxidation: Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) cleanly converts the aldehyde to the corresponding benzoic acid, providing a handle for amide coupling.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 4-[5-(Trifluoromethyl)pyridin-2-yloxy]benzaldehyde | 103962-21-6 [amp.chemicalbook.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction [beilstein-journals.org]
- 6. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
